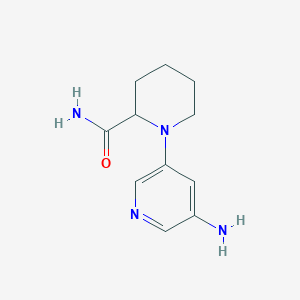

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide

Description

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a carboxamide group and at the 1-position with a 5-aminopyridin-3-yl moiety. The 5-aminopyridin-3-yl group may enhance solubility compared to bulkier substituents, such as adamantyl or trifluoroacetyl groups observed in analogs .

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(5-aminopyridin-3-yl)piperidine-2-carboxamide |

InChI |

InChI=1S/C11H16N4O/c12-8-5-9(7-14-6-8)15-4-2-1-3-10(15)11(13)16/h5-7,10H,1-4,12H2,(H2,13,16) |

InChI Key |

SNJPXLZOKVKFDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)N)C2=CN=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Acridinium Salt-Mediated Single-Step Synthesis

A patented method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CN108558792B) demonstrates the utility of acridinium salt photocatalysts under visible light. While this approach targets a piperazine derivative, its principles are adaptable to piperidine systems. The reaction employs:

-

2-aminopyridine and piperazine-1-tert-butyl carboxylate as substrates.

-

Acridinium salt (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) as a photocatalyst.

-

2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide as oxidants.

-

Dichloroethane as the solvent under oxygen atmosphere.

Key modifications for 1-(5-aminopyridin-3-yl)piperidine-2-carboxamide synthesis :

-

Replace piperazine-1-tert-butyl carboxylate with piperidine-2-carboxamide precursors .

-

Optimize molar ratios (e.g., 1:1 substrate-to-catalyst ratio) to enhance cross-coupling efficiency.

-

Use blue LED light (450 nm) for 10–12 hours to achieve >90% conversion.

Advantages :

-

Avoids heavy-metal catalysts (e.g., palladium).

-

Single-step synthesis reduces byproduct formation.

Multi-Step Synthesis via Hofmann Rearrangement

Nitrile Hydrolysis and Rearrangement

A 3-aminopyridin-2-one synthesis pathway (PMC6008489) involves Hofmann rearrangement to convert carboxamides to amines. For the target compound:

-

Suzuki-Miyaura Coupling : Attach a pyridin-3-yl boronic ester to a piperidine-2-carbonitrile precursor.

-

Nitrile Hydrolysis : Treat with concentrated H<sub>2</sub>SO<sub>4</sub> at 120°C to yield piperidine-2-carboxamide.

-

Hofmann Rearrangement : React with NaOBr in basic conditions to introduce the 5-amino group on pyridine.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 75–85% |

| Nitrile Hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 6h | 90% |

| Hofmann Rearrangement | NaOBr, NaOH, H<sub>2</sub>O, 0°C, 2h | 60–70% |

Limitations :

-

Multi-step process lowers overall yield (~45–55%).

-

Requires stringent temperature control during Hofmann rearrangement.

Reductive Amination and Carboxamide Installation

Piperidine Ring Formation

A hypothetical route involves constructing the piperidine-2-carboxamide core before coupling to 5-aminopyridine:

-

Cyclization : React 5-aminonicotinaldehyde with acrylamide via Michael addition and cyclization.

-

Reductive Amination : Use NaBH<sub>3</sub>CN to reduce imine intermediates.

-

Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions.

Optimized Parameters :

-

Solvent: Methanol/THF (1:1).

-

Catalyst: Acetic acid (10 mol%).

-

Yield: 65–75% after column purification.

Comparative Analysis of Synthetic Routes

Key Findings :

-

Photocatalytic methods offer the highest efficiency but require adaptation to piperidine substrates.

-

Multi-step routes introduce regioselectivity challenges but allow modular functionalization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group on the pyridine ring participates in electrophilic aromatic substitution (EAS) and coupling reactions.

Oxidation and Reduction

The amino and carboxamide groups exhibit distinct redox behavior.

Oxidation

-

Amino Group : Treatment with H₂O₂ or mCPBA oxidizes the NH₂ group to a nitroso (NO) or nitro (NO₂) group, altering electronic properties.

-

Piperidine Ring : Strong oxidants (e.g., KMnO₄) under acidic conditions cleave the piperidine ring, forming dicarboxylic acid derivatives .

Reduction

-

Nitro Intermediates : Catalytic hydrogenation (H₂, RANEY® Ni) reduces nitro groups to amines, critical for synthetic intermediates .

-

Amide Stability : The carboxamide group resists reduction under standard conditions (e.g., LiAlH₄) .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-mediated coupling:

Acid/Base Reactivity

-

Protonation : The pyridine nitrogen (pKa ~3.5) and piperidine nitrogen (pKa ~10.2) enable pH-dependent solubility .

-

Carboxamide Hydrolysis : Requires harsh conditions (6M HCl, reflux) to yield piperidine-2-carboxylic acid .

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 200°C, forming CO₂ and pyridine fragments .

-

Light Sensitivity : UV exposure (254 nm) induces ring-opening reactions, necessitating storage in amber glass .

Biological Interactions

While not a direct chemical reaction, the compound modulates enzyme activity via:

Scientific Research Applications

Medicinal Chemistry

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide has been investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations (MIC) suggest promising potential as a new antibiotic .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

The compound's biological activity extends beyond antimicrobial and anti-inflammatory effects:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in various biochemical pathways, which could be leveraged for therapeutic applications .

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially offering benefits in neurological disorders .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant antimicrobial activity against key pathogens, supporting its development as an antibiotic candidate.

Case Study 2: Anti-inflammatory Activity

In vitro tests demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. The findings suggest that it may serve as a therapeutic agent for inflammatory diseases by modulating immune responses .

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core

Replacing the six-membered piperidine ring with a five-membered pyrrolidine significantly reduces reactivity. For example, 1-(trifluoroacetyl)pyrrolidine-2-carboxamide yielded only 28% C(3)-arylated product under Pd catalysis, compared to >70% yields for the piperidine analog . This highlights the piperidine ring’s superior compatibility with PdII/PdIV catalytic cycles, likely due to reduced steric strain.

Positional Isomerism

1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide differs in the position of the aminopyridine (2- vs. 3-) and carboxamide (3- vs. 2-).

Functional Group Modifications

- Trifluoroacetyl Group : 1-(Trifluoroacetyl)piperidine-2-carboxamide exhibits enhanced electrophilicity at the C(3) position, enabling high-yield arylations (e.g., 164 derivatives). The electron-withdrawing trifluoroacetyl group lowers the pKa of the adjacent hydrogen, facilitating deprotonation during catalysis.

- Chloroacetyl Group : 1-(2-Chloroacetyl)piperidine-2-carboxamide introduces a reactive site for nucleophilic substitution, absent in the target compound. This modification expands utility in alkylation reactions or prodrug design.

- Adamantyl Substituents: 1-Adamantan-2-yl-piperidine-2-carboxamide incorporates a bulky, lipophilic adamantyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the aminopyridinyl analog.

Pharmaceutical Relevance

Piperidine-2-carboxamide derivatives are frequently implicated in drug development. For instance, (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a controlled impurity in mepivacaine hydrochloride, underscoring the need for rigorous structural characterization . The target compound’s aminopyridine group may mitigate toxicity risks compared to halogenated analogs (e.g., 1-(2-Chloroacetyl)piperidine-2-carboxamide ), which could generate reactive metabolites.

Biological Activity

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-aminopyridine moiety at one position and a carboxamide group at another. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings exhibit notable antimicrobial activities. In particular, this compound has been shown to possess activity against various bacterial strains. For instance, studies have highlighted its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound can be a promising candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated, with findings indicating that it may inhibit inflammatory pathways by modulating cytokine release. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to interact with specific receptors involved in inflammation suggests potential therapeutic applications .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including:

- Neurotransmitter receptors : Potential modulation of neurotransmitter systems may contribute to its effects on neurological disorders.

- Enzymatic pathways : The compound may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation .

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was evaluated for its MIC against several pathogens. The results indicated:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings highlight the compound's potential as an antimicrobial agent .

Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines in human cell lines. The results demonstrated a significant reduction in cytokine levels, suggesting a robust anti-inflammatory effect:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

This data supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-aminopyridine derivatives with piperidine-2-carboxamide precursors. A multi-step approach using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling may be employed for introducing the aminopyridinyl group. To optimize yields, reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ with XPhos ligands) should be systematically tested. Parallel experimentation using Design of Experiments (DoE) can identify critical factors affecting yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm), LC-MS for molecular weight confirmation, and ¹H/¹³C NMR for structural elucidation. Residual solvents should be quantified via GC-MS per pharmacopeial standards (e.g., USP <467>). For crystalline forms, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can confirm polymorphism .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict electronic properties, while molecular dynamics simulations (e.g., GROMACS) assess solubility and stability in aqueous environments. Software like ACD/Labs or ChemAxon provides logP, pKa, and solubility estimates .

Advanced Research Questions

Q. How can theoretical and experimental data discrepancies in the compound’s reactivity be resolved?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state barriers. Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate reaction pathways. Validate with kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁵N tracing) to track mechanistic deviations .

Q. What strategies are effective for optimizing catalytic systems in the synthesis of this compound?

- Methodological Answer : High-throughput screening (HTS) of ligand libraries (e.g., phosphine or N-heterocyclic carbenes) paired with reaction calorimetry can identify optimal catalysts. Machine learning platforms (e.g., ICSynth) analyze historical reaction data to predict catalytic efficiency under varied conditions .

Q. How can membrane separation technologies improve the purification of this compound?

- Methodological Answer : Nanofiltration (NF) membranes with tailored pore sizes (1–5 kDa) can separate byproducts based on molecular weight. Optimize transmembrane pressure and pH to enhance selectivity. Compare performance with traditional chromatography using metrics like purity (>98%) and recovery rate (%) .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Use factorial design to test variables: pH (5.0–7.4), temperature (25–40°C), and ionic strength. Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify major breakdown products. Statistical tools (e.g., ANOVA) quantify variable interactions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s biological activity be addressed?

Q. What methods reconcile discrepancies in computational vs. experimental solubility values?

- Methodological Answer : Recalibrate computational models with experimental solubility data (e.g., shake-flask method). Include solvent descriptors (e.g., Hansen solubility parameters) in machine learning algorithms to improve predictions. Cross-validate with molecular dynamics simulations of solvation shells .

Specialized Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.